ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate
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Overview
Description
Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a chromene ring system, which is fused with a benzoate ester and an amide group. The compound’s unique structure imparts it with various chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, to form the chromene ring. The resulting intermediate is then subjected to further reactions to introduce the methoxy group and the amide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts. Additionally, continuous flow reactors may be utilized to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a valuable tool in biological studies.
Medicine: Research into its potential therapeutic applications includes its use as an anti-inflammatory, anticoagulant, and antiviral agent.
Industry: The compound is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or coagulation, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-amido)benzoate can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant with a similar chromene core but different substituents.
Dicoumarol: Another anticoagulant with a dimeric structure of coumarin units.
Umbelliferone: A naturally occurring coumarin with hydroxyl groups instead of methoxy and amido groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other coumarin derivatives.
Properties
IUPAC Name |
ethyl 4-[(8-methoxy-2-oxochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-3-26-19(23)12-7-9-14(10-8-12)21-18(22)15-11-13-5-4-6-16(25-2)17(13)27-20(15)24/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVRAEBNCGBIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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